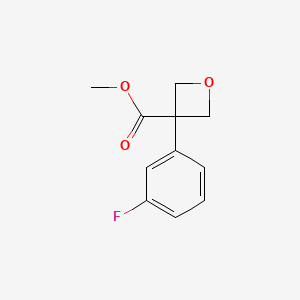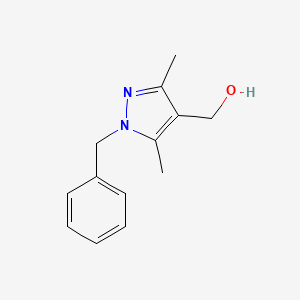![molecular formula C16H17BrO2 B12099359 Spiro[cyclohexane-1,2'-[2H]indene]-3',4(1'H)-dione, 5'-bromo-3,5-dimethyl-, (3R,5S)-rel-](/img/structure/B12099359.png)
Spiro[cyclohexane-1,2'-[2H]indene]-3',4(1'H)-dione, 5'-bromo-3,5-dimethyl-, (3R,5S)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[cyclohexane-1,2’-[2H]indene]-3’,4(1’H)-dione, 5’-bromo-3,5-dimethyl-, (3R,5S)-rel- is a complex organic compound characterized by its unique spiro structure. This compound features a cyclohexane ring fused to an indene moiety, with additional functional groups including a bromine atom and two methyl groups. The stereochemistry of the compound is specified by the (3R,5S)-rel- configuration, indicating the relative spatial arrangement of the substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclohexane-1,2’-[2H]indene]-3’,4(1’H)-dione, 5’-bromo-3,5-dimethyl-, (3R,5S)-rel- typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the aminomethylation of a precursor compound. For example, the Mannich aminomethylation of 5’,6’,7’,8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one can lead to the formation of a heterocyclic system containing an annelated azabicyclic fragment .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis equipment. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[cyclohexane-1,2’-[2H]indene]-3’,4(1’H)-dione, 5’-bromo-3,5-dimethyl-, (3R,5S)-rel- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as hydroxyl or amino groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Spiro[cyclohexane-1,2’-[2H]indene]-3’,4(1’H)-dione, 5’-bromo-3,5-dimethyl-, (3R,5S)-rel- is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the development of new organic compounds .
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential biological activities. Spiro compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Industry
In industry, Spiro[cyclohexane-1,2’-[2H]indene]-3’,4(1’H)-dione, 5’-bromo-3,5-dimethyl-, (3R,5S)-rel- can be used in the development of new materials with unique properties. Its rigid spiro structure can impart stability and rigidity to polymers and other materials.
Wirkmechanismus
The mechanism of action of Spiro[cyclohexane-1,2’-[2H]indene]-3’,4(1’H)-dione, 5’-bromo-3,5-dimethyl-, (3R,5S)-rel- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other spirocyclic compounds such as Spiro[2H-1-benzopyran-2,2’-[2H]indole] and Spiro[imidazolidine-4,1’-[1H]indene]-2,3’,5(2’H)-trione .
Uniqueness
What sets Spiro[cyclohexane-1,2’-[2H]indene]-3’,4(1’H)-dione, 5’-bromo-3,5-dimethyl-, (3R,5S)-rel- apart is its specific combination of functional groups and stereochemistry. The presence of the bromine atom and the (3R,5S)-rel- configuration gives it unique chemical and biological properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C16H17BrO2 |
|---|---|
Molekulargewicht |
321.21 g/mol |
IUPAC-Name |
(2'S,6'R)-6-bromo-2',6'-dimethylspiro[3H-indene-2,4'-cyclohexane]-1,1'-dione |
InChI |
InChI=1S/C16H17BrO2/c1-9-6-16(7-10(2)14(9)18)8-11-3-4-12(17)5-13(11)15(16)19/h3-5,9-10H,6-8H2,1-2H3/t9-,10+,16? |
InChI-Schlüssel |
VGHSAHAGIACVBP-BDTYORIJSA-N |
Isomerische SMILES |
C[C@@H]1CC2(C[C@@H](C1=O)C)CC3=C(C2=O)C=C(C=C3)Br |
Kanonische SMILES |
CC1CC2(CC(C1=O)C)CC3=C(C2=O)C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,8,12-Trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12099292.png)
![Methyl, [4-(methoxycarbonyl)phenyl]-](/img/structure/B12099297.png)
![[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B12099308.png)

![2-[6-(2,6-Dimethylheptan-4-yloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12099318.png)

![Diethyl 2-acetamido-2-[[2-(bromomethyl)-5-nitro-phenyl]methyl]propanedioate](/img/structure/B12099337.png)
![8-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12099339.png)
![Tert-butyl 3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B12099347.png)


![(R)-tert-butyl (2-([1,1'-biphenyl]-4-yl)-2-aminoethyl)carbamate](/img/structure/B12099367.png)

